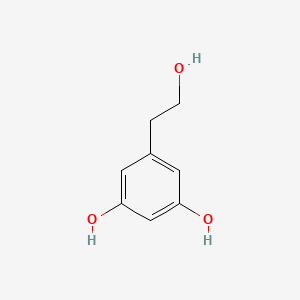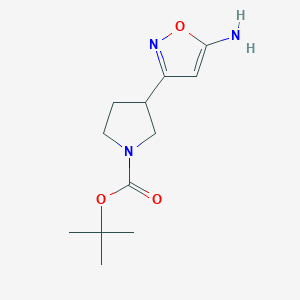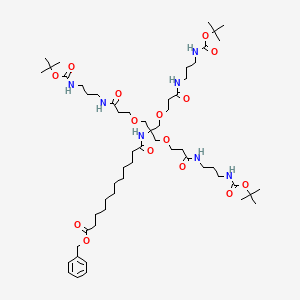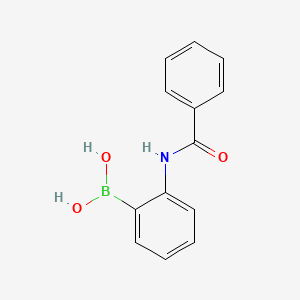
1-Bromo-5-isothiocyanatonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-isothiocyanatonaphthalene is an organic compound with the molecular formula C11H6BrNS and a molecular weight of 264.14 g/mol It is a derivative of naphthalene, where a bromine atom and an isothiocyanate group are substituted at the 1 and 5 positions, respectively
Vorbereitungsmethoden
1-Bromo-5-isothiocyanatonaphthalene can be synthesized through several methodsThe bromination reaction typically uses bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired position . The isothiocyanate group can be introduced using reagents such as thiophosgene (CSCl2) or potassium thiocyanate (KSCN) under appropriate conditions .
Analyse Chemischer Reaktionen
1-Bromo-5-isothiocyanatonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide (CN-) to form nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common reagents used in these reactions include bromine, potassium thiocyanate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-isothiocyanatonaphthalene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Bromo-5-isothiocyanatonaphthalene involves its interaction with specific molecular targets. The bromine atom and isothiocyanate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-isothiocyanatonaphthalene can be compared with other similar compounds, such as:
1-Bromonaphthalene: A simpler derivative of naphthalene with only a bromine atom substituted at the 1 position.
1-Chloronaphthalene: Similar to 1-bromonaphthalene but with a chlorine atom instead of bromine.
1-Fluoronaphthalene: Another similar compound with a fluorine atom substituted at the 1 position.
The uniqueness of this compound lies in the presence of both bromine and isothiocyanate groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C11H6BrNS |
|---|---|
Molekulargewicht |
264.14 g/mol |
IUPAC-Name |
1-bromo-5-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6BrNS/c12-10-5-1-4-9-8(10)3-2-6-11(9)13-7-14/h1-6H |
InChI-Schlüssel |
OGBWNACYQYSRBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)
![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)
![2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B13703165.png)






